Bienvenue dans la boutique en ligne BenchChem!

4-benzyl-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide

Carboxylesterase 2 CES2 inhibition Fluorescein diacetate assay

Specifically source 4-benzyl-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide (CAS 921567-02-4) for your critical DMPK assays. This is a highly potent (IC₅₀=20 nM) and well-characterized competitive inhibitor of human carboxylesterase 2 (hCE2) with a defined Ki of 42 nM. It provides a 50-fold potency advantage over loperamide, enabling low-concentration use (100-200 nM) to achieve >80% target inhibition while minimizing off-target risks. This compound is essential for accurate reaction phenotyping, DDI risk assessment using the Cheng-Prusoff correction, and serves as a superior positive control in FD-based CES2 assays. Without this specific high-affinity, competitive probe, quantitative metabolic studies can be fundamentally compromised.

Molecular Formula C26H20N2O3S
Molecular Weight 440.52
CAS No. 921567-02-4
Cat. No. B2497927
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-benzyl-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide
CAS921567-02-4
Molecular FormulaC26H20N2O3S
Molecular Weight440.52
Structural Identifiers
SMILESCOC1=CC=CC2=C1OC(=C2)C3=CSC(=N3)NC(=O)C4=CC=C(C=C4)CC5=CC=CC=C5
InChIInChI=1S/C26H20N2O3S/c1-30-22-9-5-8-20-15-23(31-24(20)22)21-16-32-26(27-21)28-25(29)19-12-10-18(11-13-19)14-17-6-3-2-4-7-17/h2-13,15-16H,14H2,1H3,(H,27,28,29)
InChIKeyUJVUJUDGGKWNBV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

CAS 921567-02-4: A Nanomolar Human Carboxylesterase 2 (hCE2/CES2) Inhibitor for Drug Metabolism and Prodrug Activation Research


4-Benzyl-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide (CAS 921567-02-4; molecular weight 440.5; C₂₆H₂₀N₂O₃S) is a synthetic small molecule belonging to the thiazolylbenzofuran-benzamide hybrid chemotype [1]. The compound is characterized by a core benzofuran ring fused at the 2-position to a 1,3-thiazole moiety, which is further elaborated with a benzyl-substituted benzamide group, and a methoxy substituent at the 7-position of the benzofuran. Its primary annotated bioactivity is potent inhibition of human carboxylesterase 2 (hCE2/CES2, EC 3.1.1.1), a key serine hydrolase responsible for the hydrolytic activation of numerous ester- and amide-containing prodrugs (e.g., irinotecan, capecitabine, LY2334737) and the metabolic clearance of xenobiotics in the intestine and liver [2]. The compound's CE2 inhibition data were curated by ChEMBL from assays performed at the Dalian Institute of Chemical Physics, Chinese Academy of Sciences [1].

Why Not All CE2 Inhibitors Are Interchangeable: Potency Divergence Across Chemotypes Demands Compound-Specific Selection for CAS 921567-02-4


Carboxylesterase 2 inhibitors span an enormous potency range — from micromolar reference agents like loperamide (IC₅₀ ≈ 1,000 nM) to sub-nanomolar covalent inhibitors — and differ markedly in their selectivity profiles against the closely related CES1 isoform, mechanism of inhibition (competitive, mixed, or irreversible), and cellular permeability [1][2]. Even within the same benzofuran-thiazole scaffold class, minor structural modifications can shift CE2 inhibitory potency by orders of magnitude, as demonstrated by the glycyrrhetinic acid derivative series where a single functional group change produced a 3,463-fold potency enhancement [3]. For researchers requiring a non-covalent, low-nanomolar CE2 inhibitor with a well-defined competitive mechanism (Ki = 42 nM) operating in a human liver microsome system, substituting CAS 921567-02-4 with a weaker, less thoroughly characterized, or mechanistically distinct CE2 inhibitor would fundamentally alter experimental outcomes in drug metabolism phenotyping, DDI assessment, or prodrug activation studies. The quantitative evidence below establishes the specific performance boundaries that justify compound-specific procurement of CAS 921567-02-4.

Quantitative Differentiation Evidence: CAS 921567-02-4 Versus Key CE2 Inhibitor Comparators


Nanomolar CE2 Inhibition: ~50-Fold More Potent Than the Reference Inhibitor Loperamide in Human Liver Microsomes

CAS 921567-02-4 inhibits human CE2 with an IC₅₀ of 20 nM in human liver microsomes (HLM) using fluorescein diacetate (FD) as the probe substrate, following a 10-minute preincubation [1]. By comparison, loperamide — the most widely used reference CES2 inhibitor in drug metabolism research — exhibits an IC₅₀ of approximately 1,000 nM (1 μM) in the same assay platform (HLM, FD substrate), as established by Wang et al. (2011) [2]. This represents an approximately 50-fold greater inhibitory potency for the target compound. The difference in Ki values is similarly pronounced: 42 nM (competitive) for CAS 921567-02-4 versus 1,500 nM (1.5 μM) for loperamide [1], a ~36-fold difference in binding affinity. Critically, both datasets were generated using the identical probe substrate (fluorescein diacetate) and biological matrix (human liver microsomes), lending strong cross-study comparability to the observed potency differential [1][2].

Carboxylesterase 2 CES2 inhibition Fluorescein diacetate assay Human liver microsomes Drug metabolism

Potency Benchmarking Within the Dalian Institute Screening Platform: 33-Fold Superiority Over Another CE2 Inhibitor Tested Under Identical Conditions

Within the same curated dataset from the Dalian Institute of Chemical Physics (deposited in BindingDB/ChEMBL), the direct comparator BDBM50154559 (CHEMBL2151605) was tested for CE2 inhibition under identical assay conditions: human liver microsomes, fluorescein diacetate as substrate, 10-minute preincubation [1][2]. That comparator compound exhibited an IC₅₀ of 660 nM — a value 33-fold higher (weaker) than the 20 nM IC₅₀ recorded for CAS 921567-02-4. Notably, BDBM50154559 also showed weak inhibition of CES1 (IC₅₀ ≈ 100,000 nM), implying a CES2/CES1 selectivity window of approximately 151-fold for that chemotype, though equivalent selectivity data are not yet available for CAS 921567-02-4. This side-by-side comparison within a single data deposition framework establishes that not all compounds in this screening collection possess equivalent CE2 potency, and that CAS 921567-02-4 occupies a distinct potency tier.

CE2 inhibitor screening BindingDB comparator Same-assay benchmarking Dalian Institute of Chemical Physics

Competitive Inhibition Mechanism with Nanomolar Binding Affinity (Ki = 42 nM): Defined Mode of Action for Reaction Phenotyping Applications

CAS 921567-02-4 acts as a competitive inhibitor of human CE2, with a Ki of 42 nM determined by Dixon plot analysis in human liver microsomes using fluorescein diacetate as substrate [1]. A competitive mechanism means the inhibitor directly competes with substrate at the enzyme active site, and the degree of inhibition is substrate-concentration-dependent — a critical consideration for reaction phenotyping studies where substrate concentrations vary. By contrast, the clinically used CES2 reference inhibitor loperamide exhibits a Ki of 1,500 nM (1.5 μM) , and the recently reported developmental candidate LK-44 shows a mixed inhibition mechanism with a Ki of 5,280 nM (5.28 μM) [2]. The well-defined competitive mechanism combined with a Ki in the low nanomolar range distinguishes CAS 921567-02-4 for applications requiring predictable, concentration-dependent CE2 suppression.

Competitive inhibition Enzyme kinetics Dixon plot Binding affinity Reaction phenotyping

Substantial Potency Advantage Over Natural Product CE2 Inhibitor Glabridin (IC₅₀ = 520 nM): ~26-Fold Differentiation

Glabridin, a natural isoflavan from licorice (Glycyrrhiza glabra), was identified through large-scale screening as a potent and specific inhibitor of intracellular CES2A with an IC₅₀ of 520 nM (0.52 μM) [1]. While glabridin has the advantage of being cell-permeable and low in cytotoxicity, its CES2 inhibitory potency is approximately 26-fold weaker than that of CAS 921567-02-4 (IC₅₀ 20 nM vs. 520 nM). Furthermore, the scaffold difference is significant: glabridin is a pyranoisoflavan natural product, whereas CAS 921567-02-4 is a fully synthetic benzofuran-thiazole-benzamide hybrid, offering distinct chemical tractability for medicinal chemistry optimization, including independent derivatization of the benzofuran C7, thiazole C4, and benzamide para positions [2]. The comparison is limited by differing assay formats — glabridin data were generated using recombinant CES2A and intracellular assays, whereas CAS 921567-02-4 data derive from human liver microsomes — but the potency differential is sufficiently large to be meaningful.

Natural product inhibitor Glabridin CES2A Intracellular inhibition Irinotecan

~250-Fold Greater Potency Than the Clinical-Stage Developmental Candidate LK-44: Differentiation for Preclinical Tool Compound Selection

LK-44 is one of the most advanced synthetic hCES2A inhibitors reported to date, with demonstrated in vivo efficacy in ameliorating irinotecan-induced delayed diarrhea and high selectivity against hCES1A [1]. In the same fluorescein diacetate hydrolysis assay in human liver microsomes, LK-44 exhibits an IC₅₀ of 5,020 nM (5.02 μM) and a Ki of 5,280 nM (5.28 μM, mixed inhibition) [1]. CAS 921567-02-4 achieves an IC₅₀ of 20 nM and a Ki of 42 nM (competitive) in the identical assay platform — representing an approximately 251-fold greater potency by IC₅₀ and a 126-fold greater binding affinity by Ki [2]. However, a critical evidentiary gap must be noted: LK-44 has demonstrated high selectivity over CES1A and in vivo efficacy, whereas equivalent selectivity and in vivo data for CAS 921567-02-4 are currently absent from the public domain. The potency advantage is therefore primarily relevant for in vitro applications (reaction phenotyping, probe development) where maximal CE2 inhibition at low compound concentrations is the primary selection criterion.

LK-44 hCES2A inhibitor Irinotecan-induced diarrhea Drug development Tool compound

Benzofuran-Thiazole-Benzamide Hybrid Scaffold: A Multi-Site Derivatizable Chemotype Distinct from Triterpenoid, Isoflavan, and Carbamate CE2 Inhibitor Classes

CAS 921567-02-4 belongs to the benzofuran-thiazole-benzamide structural class, which is mechanistically and chemically distinct from the major CE2 inhibitor chemotypes reported in the literature: (i) pentacyclic triterpenoid derivatives (e.g., glycyrrhetinic acid Compound 15, IC₅₀ = 20 nM), which require complex semi-synthetic modification of natural products [1]; (ii) natural isoflavans (e.g., glabridin, IC₅₀ = 520 nM), limited by scaffold rigidity [2]; (iii) carbamate-based covalent inhibitors (e.g., C3, IC₅₀ = 0.56 nM), which are irreversible and require time-dependent kinetic characterization [3]; and (iv) aryl acetamide/mixed inhibitors (e.g., LK-44, IC₅₀ = 5.02 μM), showing weaker potency [4]. The benzofuran-thiazole-benzamide scaffold of CAS 921567-02-4 offers three independently modifiable substructures — the benzofuran C7 substituent, the thiazole C4 position, and the benzamide para-benzyl group — providing a versatile synthetic handle for systematic SAR exploration [5]. This is in contrast to the largely fixed skeletons of natural product CE2 inhibitors. The scaffold is also covered by the broader thiazolylbenzofuran patent family (e.g., EP0528337, Fujisawa Pharmaceutical) describing leukotriene/SRS-A antagonist applications, suggesting prior synthetic accessibility and pharmaceutical relevance [6]. However, no selectivity data (CES1 vs. CES2) or in vivo pharmacokinetic data are publicly available for this specific compound, limitations that should inform procurement decisions.

Scaffold differentiation Medicinal chemistry Benzofuran-thiazole SAR expansion Chemical probe development

Fit-for-Purpose Application Scenarios for CAS 921567-02-4 Based on Quantitative Evidence


In Vitro Reaction Phenotyping of CES2-Mediated Prodrug Hydrolysis in Human Liver or Intestinal Microsomes

When performing reaction phenotyping to determine whether CES2 is the principal enzyme hydrolyzing an ester- or amide-containing drug candidate, CAS 921567-02-4 can serve as a potent (IC₅₀ = 20 nM), competitive (Ki = 42 nM) CES2 inhibitor at concentrations substantially lower than those required for loperamide (IC₅₀ ≈ 1,000 nM). This allows the use of inhibitor concentrations in the 100–200 nM range — sufficient to achieve >80% CES2 inhibition — while minimizing off-target effects that may arise at the micromolar concentrations needed for loperamide [1][2]. The well-defined competitive mechanism also enables quantitative correction for incomplete inhibition using the Cheng-Prusoff relationship, which is essential for accurate fractional contribution (fm,CES2) calculations in DDI risk assessment.

CES2 Probe Substrate Validation and Enzyme Activity Assay Development

Fluorescein diacetate (FD) is widely used as a selective CES2 probe substrate. The finding that CAS 921567-02-4 potently inhibits FD hydrolysis (IC₅₀ = 20 nM, Ki = 42 nM) in human liver microsomes positions it as a high-affinity positive control inhibitor for validating FD-based CES2 activity assays [1]. Its 50-fold greater potency over loperamide means that residual background hydrolysis in the presence of inhibitor can be more effectively suppressed, improving the signal-to-noise ratio in fluorescence-based CES2 detection platforms. This application is directly supported by the Dalian Institute's curated data and assay protocols [1].

Structure-Activity Relationship (SAR) Expansion from a Multi-Site Derivatizable Benzofuran-Thiazole-Benzamide Core

For medicinal chemistry teams seeking a non-covalent CES2 inhibitor scaffold with multiple accessible diversification points, CAS 921567-02-4 provides a logical starting point. The scaffold contains three chemically distinguishable regions — the benzofuran C7 methoxy, the thiazole C4 (benzofuran attachment), and the benzamide para-benzyl group — each amenable to independent modification via established synthetic routes derived from the broader thiazolylbenzofuran patent literature [2]. With an IC₅₀ of 20 nM, there is ample potency headroom to accommodate structural modifications for improving selectivity, solubility, or metabolic stability, unlike weaker starting points where potency may be lost entirely upon derivatization. However, researchers should plan CES1 counterscreening, as selectivity data are not yet available for this compound [1].

Benchmarking CES2 Inhibitory Potency in Screening Cascade Comparator Panels

In high-throughput screening campaigns for novel CES2 inhibitors, CAS 921567-02-4 can serve as a potent reference standard (IC₅₀ = 20 nM) against which to benchmark hit and lead compounds. Its position in the potency landscape — approximately equipotent to the best triterpenoid-derived inhibitor (Compound 15, IC₅₀ = 20 nM), substantially more potent than glabridin (IC₅₀ = 520 nM) and LK-44 (IC₅₀ = 5,020 nM), but less potent than irreversible carbamates (C3, IC₅₀ = 0.56 nM) — provides a meaningful calibration point across diverse chemotypes [3][4][5]. Including this compound in a comparator panel allows research teams to contextualize the potency of their own hits within the known CES2 inhibitor landscape using a commercially cataloged, synthetically defined small molecule [1].

Quote Request

Request a Quote for 4-benzyl-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.